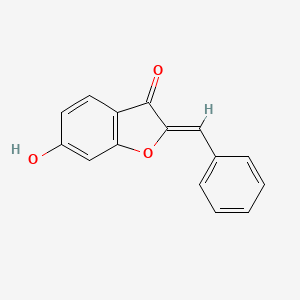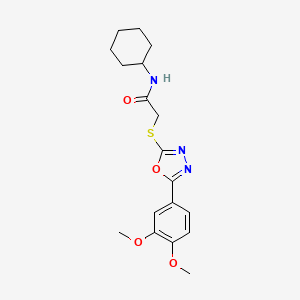
N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as CDOT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDOT belongs to the class of oxadiazole compounds, which have shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives are a focus of research due to their significant biological activities. The synthesis of these compounds involves several steps, starting from aryl/aralkyl organic acids to produce 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds are analyzed for their structure through spectral data and screened for antimicrobial and hemolytic activity. Notably, derivatives have shown activity against selected microbial species, with compounds like 6d and 6f demonstrating potent antimicrobial properties while exhibiting lower toxicity, suggesting their potential for further biological screening and application trials except for those with higher cytotoxicity such as 6h and 6l (Gul et al., 2017).
Anticancer Screening
Research into this compound derivatives includes their synthesis for anticancer screening. A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The study showed that certain derivatives presented significant cytotoxic results against breast cancer, highlighting the potential of these compounds in anticancer therapies (Abu-Melha, 2021).
α-Glucosidase Inhibitory Potential
The synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and their evaluation for α-glucosidase inhibitory potential is another area of research. These compounds were synthesized from 4-chlorobenzoic acid through a series of reactions and tested for their inhibitory activity against α-glucosidase. Several compounds exhibited promising inhibitory effects, supporting the potential of these derivatives as drug leads for the treatment of diseases like diabetes (Iftikhar et al., 2019).
Anti-inflammatory and Anti-thrombotic Studies
Further studies have explored the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats. These compounds were synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activity, showing significant potential as anti-inflammatory compounds. Additionally, some derivatives demonstrated an ability to enhance clotting time in vivo, indicating their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYBVMEYMVJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

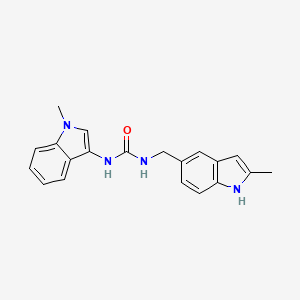
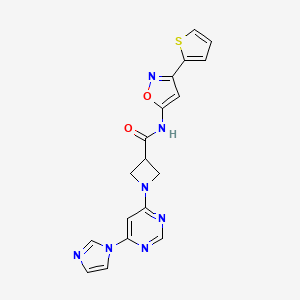
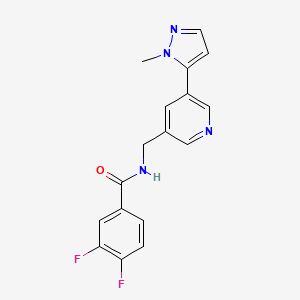
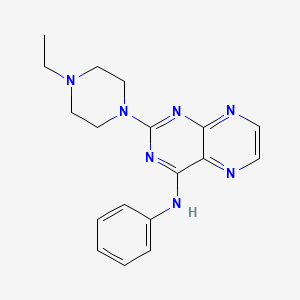
![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)
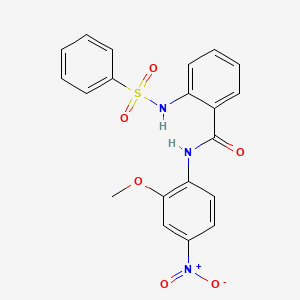
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)
